molecular formula C14H9NO2 B13404346 5H-benzo[d][1]benzazepine-10,11-dione

5H-benzo[d][1]benzazepine-10,11-dione

Cat. No.: B13404346
M. Wt: 223.23 g/mol
InChI Key: CDYOIANZGVEHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-benzo[d][1]benzazepine-10,11-dione is a high-purity benzazepine-dione derivative offered for research and development purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Benzazepine-core structures are recognized as key scaffolds in the development of novel therapeutic agents. Related heterocyclic compounds have demonstrated potential as inhibitors of critical biological targets; for instance, some imidazo-isoindole derivatives are known to act as potent IDO (Indoleamine 2,3-dioxygenase) inhibitors, which is a key immuno-modulatory enzyme in the tryptophan metabolic pathway . Research into similar complex heterocycles also highlights their application as STING agonists, which are being investigated for their role in activating the innate immune system against tumors . This suggests broad potential for this compound in immuno-oncology and other therapeutic areas. As a specialized chemical building block, it can be utilized in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in high-throughput screening assays. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

5H-benzo[d][1]benzazepine-10,11-dione

InChI

InChI=1S/C14H9NO2/c16-12-6-5-9-7-8-15-11-4-2-1-3-10(11)13(9)14(12)17/h1-8,15H

InChI Key

CDYOIANZGVEHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=O)C3=O)C=CN2

Origin of Product

United States

Preparation Methods

Oxidative Synthesis from Dibenzazepine Derivatives

The most common and well-documented synthetic approach to 5H-benzo[d]benzazepine-10,11-dione involves the oxidation of dibenzazepine or related precursors such as oxcarbazepine . This method typically uses strong oxidizing agents under reflux conditions to introduce the two ketone functionalities at positions 10 and 11 of the azepine ring.

Typical Reaction Conditions:

  • Starting Material: Dibenzazepine or oxcarbazepine derivatives
  • Oxidizing Agent: Selenium(IV) oxide (SeO₂) is widely used due to its selectivity for benzylic oxidation.
  • Solvent: 1,4-Dioxane or similar aprotic solvents
  • Temperature: Reflux (~100 °C)
  • Reaction Time: Approximately 7 hours under vigorous stirring
  • Yield: Up to 90% under optimized conditions

Mechanism: Selenium dioxide facilitates the oxidation of the methylene bridge in the azepine ring, converting it into the diketone structure characteristic of 5H-benzo[d]benzazepine-10,11-dione.

Optimization Notes:

  • Maintaining anhydrous conditions minimizes side reactions.
  • Stoichiometric control of SeO₂ (about 2.5 equivalents) is critical to avoid overoxidation or formation of selenium-containing byproducts.
  • Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates with dichloromethane/ethanol (95:5) as the mobile phase, where the product exhibits an $$R_f$$ value between 0.27 and 0.56.

Alternative Synthetic Routes: Intramolecular Coupling and Reduction Strategies

While oxidative synthesis is predominant, other synthetic strategies have been reported in related dibenzazepine chemistry that may be adapted or provide insights into synthesizing the diketone derivative.

  • Three-Step Synthesis of Dibenzazepine Derivatives: A method involving nucleophilic addition of o-nitrobenzyl chlorides to 2-chlorobenzaldehydes, followed by reduction of the nitro group and intramolecular Buchwald–Hartwig coupling to form the dibenzazepine scaffold. Although this method primarily yields 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, it provides a modular approach that could be modified for diketone synthesis via subsequent oxidation steps.

  • Oxidative Polymerization: Industrial-scale methods sometimes use oxidative polymerization of dibenzazepine derivatives with catalytic systems in continuous flow reactors to produce the diketone compound at scale with high purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Oxidation of dibenzazepine/oxcarbazepine Dibenzazepine or oxcarbazepine Selenium(IV) oxide (SeO₂) Reflux in dioxane, 7 h, anhydrous Up to 90% Most common, selective oxidation
Three-step nucleophilic addition and coupling o-Nitrobenzyl chloride, 2-chlorobenzaldehyde Tetrakis(dimethylamino)ethylene (TDAE), Pd/C, hydrazine hydrate, Buchwald–Hartwig catalyst Mild conditions, multi-step Moderate (71% overall for intermediates) Yields dibenzazepine alcohols; oxidation needed for diketone
Oxidative polymerization (industrial) Dibenzazepine derivatives Catalytic oxidants, continuous flow Optimized for scale High Industrial scale, purity optimized

Analytical and Research Outcomes Related to Preparation

Characterization Techniques

Purity and Stability Considerations

  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane gradients to remove residual oxidants.
  • The compound is stable when stored at 2–8°C in airtight, light-protected containers.
  • Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) shows minimal degradation, confirming suitability for long-term storage.

Research Insights and Practical Notes

  • The diketone functionality at positions 10 and 11 is critical for the compound’s chemical reactivity, enabling further functionalization via reduction or substitution reactions.
  • The oxidation method using selenium dioxide remains the gold standard for laboratory synthesis due to its high yield and selectivity.
  • Alternative oxidants such as potassium permanganate or chromium trioxide are less common due to harsher conditions and lower selectivity.
  • The compound serves as a key intermediate or impurity in pharmaceutical syntheses (e.g., oxcarbazepine production), necessitating efficient and reproducible preparation methods.
  • Research continues into greener oxidation methods and catalytic systems to improve sustainability and reduce toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

5H-benzodbenzazepine-10,11-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted dibenzazepine derivatives depending on the reagents used.

Scientific Research Applications

5H-benzodbenzazepine-10,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-benzodbenzazepine-10,11-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key Observations:
  • Electron-Deficient Core: The dione groups in 5H-benzo[d][1]benzazepine-10,11-dione confer stronger electron-accepting properties compared to mono-ketone analogs like 5-benzyl-10-oxo derivatives .
  • Substituent Effects : Benzyl or acetyl substituents (e.g., in 5-acetyl-10,11-dihydro analogs) increase molecular weight and hydrophobicity (higher LogP), impacting solubility and bioavailability .
  • Biological Activity : Dione-containing compounds like benzo[b]carbazole-6,11-dione derivatives exhibit potent histone deacetylase (HDAC) inhibition, whereas the target compound’s bioactivity remains underexplored .
Key Observations:
  • Cross-Coupling Reactions : Carbazole-based analogs (e.g., 2CzBBIT) are synthesized via Ullmann-type coupling, highlighting the versatility of transition metal catalysts in constructing complex heterocycles .
  • Pharmaceutical Derivatives : The target compound’s structural analogs, such as oxcarbazepine-related impurities, are synthesized via controlled oxidation or substitution reactions .

Q & A

Q. What are the established synthetic routes for 5H-benzo[d][1]benzazepine-10,11-dione, and how can reaction conditions be optimized?

The synthesis of this compound and its derivatives often employs Friedel-Crafts alkylation or cyclization strategies. For example, halogenated intermediates (e.g., chloro or bromo derivatives) can be synthesized via electrophilic substitution, followed by coupling reactions to form the azepine ring . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (60–100°C), and catalysts (e.g., Lewis acids like AlCl₃). Reaction progress should be monitored via TLC or HPLC, with yields typically ranging from 45% to 75% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming the aromatic proton environment and carbonyl groups. Key signals include δ ~7.3–8.5 ppm for aromatic protons and δ ~190–200 ppm for the dione carbonyls .
  • X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.35–1.48 Å) and dihedral angles, confirming planarity of the fused aromatic system. Data collection at 120 K reduces thermal motion artifacts .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for halogenated derivatives .

Q. What safety protocols are recommended for handling 5H-benzo[d][1]benzazepine derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) or toxic intermediates.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous drainage. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How do π-π stacking and hydrogen bonding influence the electrochemical stability of this compound in organic materials?

Computational studies (e.g., DFT) reveal that π-π interactions between aromatic rings stabilize the HOMO-LUMO gap (~3.2 eV), enhancing redox reversibility. Hydrogen bonding between carbonyl groups and protic solvents (e.g., water) can reduce aggregation in electrode materials, as shown by cyclic voltammetry with >95% capacity retention over 500 cycles .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for substituted derivatives?

Discrepancies in bond angles or substituent orientation may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. To address this:

  • Compare temperature-dependent NMR (e.g., VT-NMR) with variable-temperature XRD.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O) that stabilize specific conformers .

Q. How can Buchwald–Hartwig amination be applied to synthesize 5-substituted derivatives, and what are common pitfalls?

This method enables C–N bond formation at the 5-position using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). Key steps:

  • Degas solvents (toluene or dioxane) to prevent catalyst oxidation.
  • Optimize equivalents of aryl halides (1.2–1.5 eq.) to minimize di-substitution byproducts.
  • Challenges include competing Ullmann coupling; this is mitigated by lower temperatures (80–100°C) and excess amine .

Q. What in silico approaches predict the biological activity of this compound analogs?

  • Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or serotonin receptors using AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, OCH₃) with IC₅₀ values for anti-inflammatory activity.
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for novel derivatives?

  • Library design : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups at positions 5 and 10).
  • Assays : Use dose-response curves (e.g., EC₅₀ via MTT assay) for cytotoxicity and selectivity indices (e.g., cancer vs. normal cell lines).
  • Data validation : Cross-validate HPLC purity (>95%) with biological replicates (n ≥ 3) .

Q. What techniques quantify degradation products of this compound under oxidative conditions?

  • LC-MS/MS : Identifies hydroxylated or ring-opened metabolites using collision-induced dissociation (CID).
  • EPR spectroscopy : Detects radical intermediates (e.g., semiquinone radicals) during photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.